molecular formula C9H18N2O3 B13575716 Tert-butyl4-amino-1,2-oxazinane-2-carboxylate

Tert-butyl4-amino-1,2-oxazinane-2-carboxylate

Cat. No.: B13575716
M. Wt: 202.25 g/mol
InChI Key: ORYZQWKTEYWSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate is a chemical compound that belongs to the class of oxazinanes. It is characterized by the presence of an oxazinane ring, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-amino-1,2-oxazinane-2-carboxylate include:

Uniqueness

The uniqueness of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate lies in its specific oxazinane ring structure and the presence of both amino and carboxylate functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 4-aminooxazinane-2-carboxylate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-7(10)4-5-13-11/h7H,4-6,10H2,1-3H3

InChI Key

ORYZQWKTEYWSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.